molecular formula C12H14N2O6S B8231964 (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid

(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid

Cat. No.: B8231964
M. Wt: 314.32 g/mol
InChI Key: PEXWLXHWCRAGLS-XDKWHASVSA-N
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Description

(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid is a complex organic compound characterized by its unique structure, which includes an amino acid backbone with a nitrobenzo[d][1,3]dioxol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-nitrobenzo[d][1,3]dioxole and L-cysteine.

    Formation of the Thioether Linkage: The nitrobenzo[d][1,3]dioxole derivative is first reacted with an alkylating agent to introduce the ethyl group. This intermediate is then coupled with L-cysteine under basic conditions to form the thioether linkage.

    Amino Acid Protection and Deprotection: Protecting groups may be used to protect the amino and carboxyl groups during the synthesis. These groups are removed in the final steps to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.

    Thioether Reactions: The thioether linkage can be cleaved under certain conditions, allowing for further modification of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or sulfonated derivatives.

    Cleavage Products: Compounds with modified thioether linkages.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving amino acids and thioether linkages. It may also serve as a probe for investigating cellular processes that involve nitroaromatic compounds.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with proteins, nucleic acids, or other cellular components. The thioether linkage may also play a role in its biological activity, potentially affecting enzyme function or cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-mercaptopropanoic acid: Similar in structure but lacks the nitrobenzo[d][1,3]dioxol moiety.

    (2R)-2-Amino-3-(benzylthio)propanoic acid: Contains a benzyl group instead of the nitrobenzo[d][1,3]dioxol moiety.

    (2R)-2-Amino-3-(methylthio)propanoic acid: Contains a methyl group instead of the nitrobenzo[d][1,3]dioxol moiety.

Uniqueness

The presence of the nitrobenzo[d][1,3]dioxol moiety in (2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid distinguishes it from other similar compounds. This moiety can significantly alter the compound’s chemical reactivity and biological activity, making it unique and potentially more versatile in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c1-6(21-4-8(13)12(15)16)7-2-10-11(20-5-19-10)3-9(7)14(17)18/h2-3,6,8H,4-5,13H2,1H3,(H,15,16)/t6?,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXWLXHWCRAGLS-XDKWHASVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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